molecular formula C16H12N2 B189498 4,6-Diphenylpyrimidine CAS No. 3977-48-8

4,6-Diphenylpyrimidine

Cat. No. B189498
CAS RN: 3977-48-8
M. Wt: 232.28 g/mol
InChI Key: BWRMZQGIDWILAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenylpyrimidine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.28 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4,6-Diphenylpyrimidine involves various methods. One method involves the reaction of 4,6-dimethylpyrimidine with the acyl chlorides of aromatic carboxylic acids . Another method involves the reaction of fullerene C60 with 2-azido-4,6-diphenylpyrimidine .


Molecular Structure Analysis

The molecular structure of 4,6-Diphenylpyrimidine is represented by the InChI code 1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H .


Chemical Reactions Analysis

4,6-Diphenylpyrimidine has been used in the synthesis of various derivatives. For instance, it has been used in the synthesis of 4,6-diphenylpyrimidine-2-carbohydrazides as utrophin modulators for the treatment of Duchenne muscular dystrophy . It has also been used in the synthesis of phenanthroimidazole–azine derivatives .


Physical And Chemical Properties Analysis

4,6-Diphenylpyrimidine is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

1. Anti-Oxidant and Anti-Microbial Activities

  • Summary of Application: 4,6-Diphenylpyrimidine substituted benzamide derivatives have been synthesized and evaluated for their anti-oxidant and anti-microbial activities . These compounds act as Histone deacetylases (HDAC) inhibitors, a new class of cytostatic agents that show promising results in cancer treatment .
  • Methods of Application: The designed molecule with cap group as substituted 4,6-diphenylpyrimidine of functional groups adjacent to the metal-binding benzamide was evaluated for the pharmacological activity evaluation . Prior to this, in-silico studies were done by molecular docking to confirm the anti-cancer activity . The Anti-oxidant and Anti-microbial activity was evaluated as per standard methods .
  • Results or Outcomes: Based on the pharmacological activity results, it is confirmed that the designed and characterized novel 4,6-diphenylpyrimidine substituted benzamide exhibited the biological activity of Anti-oxidant and Anti-microbial activity .

2. Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy

  • Summary of Application: 4,6-Diphenylpyrimidine-2-carbohydrazides have been discovered and optimized as a novel class of utrophin modulators for the treatment of Duchenne muscular dystrophy . This disease is caused by a lack of the cytoskeletal protein dystrophin, and upregulation of utrophin, a dystrophin paralogue, offers a potential therapy independent of mutation type .
  • Methods of Application: An improved phenotypic screen was used, where reporter expression is derived from the full genomic context of the utrophin promoter . Target deconvolution studies, including expression analysis and chemical proteomics, were performed to demonstrate that this compound series operates via a novel mechanism of action, distinct from that of ezutromid .
  • Results or Outcomes: The study resulted in the discovery of a novel class of utrophin modulators with better efficacy, physicochemical and ADME properties, and a complementary mechanism to that of ezutromid .

3. Luminescent Mixed-Metal Pt(II)/Ir(III) Complexes

  • Summary of Application: 4,6-Diphenylpyrimidine has been used in the synthesis of highly luminescent mixed-metal Pt(II)/Ir(III) complexes . These complexes are highly luminescent, with quantum yields of around 0.5 in solution at room temperature .
  • Methods of Application: The proligand 4,6-di-(4-tert-butylphenyl)pyrimidine can undergo cycloplatination with K(2)PtCl(4) at one of the two aryl rings to give, after treatment with sodium acetylacetonate, a mononuclear complex .
  • Results or Outcomes: The introduction of the additional metal centers leads to a substantial red-shift in absorption and emission . This versatile design strategy may offer a new approach for tuning and optimizing the luminescence properties of d-block metal complexes for contemporary applications .

4. Antimicrobial Activities

  • Summary of Application: 4,6-Diphenylpyrimidine has been used in the synthesis of compounds with antimicrobial activities . These compounds were screened against Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, methicillin-susceptible Staphylococcus aureus, methicillin-resistant Staphylococcus aureus, and Candida albicans .
  • Methods of Application: The study presented a two-step sequence of 4,6-diphenyl-3,4-dihydropyrimidin-2(1H)-thione and subsequently S-alkylated with amines .
  • Results or Outcomes: Compound 3 exhibited moderate activities when compared with the standard drug ciprofloxacin and itraconazole .

5. Luminescent Mixed-Metal Pt(II)/Ir(III) Complexes

  • Summary of Application: 4,6-Diphenylpyrimidine has been used in the synthesis of highly luminescent mixed-metal Pt(II)/Ir(III) complexes . These complexes are highly luminescent, with quantum yields of around 0.5 in solution at room temperature .
  • Methods of Application: The proligand 4,6-di-(4-tert-butylphenyl)pyrimidine can undergo cycloplatination with K(2)PtCl(4) at one of the two aryl rings to give, after treatment with sodium acetylacetonate, a mononuclear complex .
  • Results or Outcomes: The introduction of the additional metal centers leads to a substantial red-shift in absorption and emission . This versatile design strategy may offer a new approach for tuning and optimizing the luminescence properties of d-block metal complexes for contemporary applications .

6. Antitumor Activities

  • Summary of Application: 4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile, a derivative of 4,6-Diphenylpyrimidine, has been reported to exhibit promising antitumor activities . It showed high inhibition (91%) against EGFR-TK .
  • Methods of Application: The study involved the synthesis of the derivative and subsequent testing against EGFR-TK .
  • Results or Outcomes: The derivative exhibited high inhibition (91%) against EGFR-TK, making it a promising antitumor agent .

Safety And Hazards

The safety information for 4,6-Diphenylpyrimidine indicates that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

The future directions of 4,6-Diphenylpyrimidine research could involve its use in the development of high-efficiency diphenylpyrimidine derivatives for blue thermally activated delayed fluorescence organic light-emitting diodes .

properties

IUPAC Name

4,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-16(18-12-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRMZQGIDWILAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355817
Record name 4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195966
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,6-Diphenylpyrimidine

CAS RN

3977-48-8
Record name 4,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, in a recovery flask equipped with a reflux pipe were put 5.02 g of 4,6-dichloropyrimidine, 8.29 g of phenylboronic acid, 7.19 g of sodium carbonate, 0.29 g of bis(triphenylphosphine)palladium(II)dichloride (abbreviation: Pd(PPh3)2Cl2), 20 mL of water, and 20 mL of acetonitrile, and the air in the flask was replaced with argon. This reaction container was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour to be heated. Here, in the flask were further put 2.08 g of phenylboronic acid, 1.79 g of sodium carbonate, 0.070 g of Pd(PPh3)2Cl2, 5 mL of water, and 5 mL of acetonitrile, and the mixed solution was subjected to irradiation with microwaves (2.45 GHz, 100 W) for one hour to be heated. After that, water was added to this solution and an organic layer was extracted with dichloromethane. The obtained extract was washed with water and dried with magnesium sulfate. After the drying, the solution was filtrated. The solvent of this solution was distilled off, and then the obtained residue was purified by silica gel column chromatography using dichloromethane as a developing solvent. As a result, a pyrimidine derivative Hdppm (yellow white powder, yield of 38%) was obtained. Note that for the microwave irradiation, a microwave synthesis system (Discovery, produced by CEM Corporation) was used. A synthesis scheme (B-1) of Step 1 is shown below.
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
8.29 g
Type
reactant
Reaction Step Five
Quantity
7.19 g
Type
reactant
Reaction Step Six
Quantity
2.08 g
Type
reactant
Reaction Step Seven
Quantity
1.79 g
Type
reactant
Reaction Step Eight
Quantity
0.29 g
Type
catalyst
Reaction Step Nine
Quantity
0.07 g
Type
catalyst
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven
Quantity
5 mL
Type
solvent
Reaction Step Twelve
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Diphenylpyrimidine
Reactant of Route 2
4,6-Diphenylpyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Diphenylpyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Diphenylpyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Diphenylpyrimidine
Reactant of Route 6
Reactant of Route 6
4,6-Diphenylpyrimidine

Citations

For This Compound
393
Citations
VN Kozhevnikov, MC Durrant, JAG Williams - Inorganic Chemistry, 2011 - ACS Publications
The proligand 4,6-di-(4-tert-butylphenyl)pyrimidine LH 2 can undergo cycloplatination with K 2 PtCl 4 at one of the two aryl rings to give, after treatment with sodium acetylacetonate, a …
Number of citations: 110 pubs.acs.org
B Kumar, AR Dwivedi, B Sarkar, SK Gupta… - ACS Chemical …, 2018 - ACS Publications
Alzheimer’s disease (AD) is a neurodegenerative disorder with multifactorial pathogenesis. Monoamine oxidase (MAO) and acetylcholinesterase enzymes (AChE) are potential targets …
Number of citations: 56 pubs.acs.org
KA Vinogradova, MI Rakhmanova… - Russian Journal of …, 2022 - Springer
The complexes [AgL 2 ]PF 6 (I) and [ZnLCl 2 ] (II) (L = 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine) were prepared by the reaction of zinc(II) chloride or silver(I) …
Number of citations: 2 link.springer.com
EV Ivanova, MV Puzyk, KP Balashev - Russian Journal of General …, 2008 - Springer
Mono-and binuclear cyclopalladated complexes [Pd(ppm)En]ClO 4 , [Pd(Hdphpm)En]ClO 4 , and [(PdEn) 2 (μ-dphpm)]ClO 4 (ppm − is the deprotonated form of 4-phenylpyridine, …
Number of citations: 6 link.springer.com
GB Caygill, RM Hartshorn, PJ Steel - Journal of organometallic chemistry, 1990 - Elsevier
Seven phenylpyrimidines have been cyclopalladated with lithium tetrachloropalladate and the products characterised by 1 H and 13 C NMR studies of their acetylacetonate complexes. …
Number of citations: 55 www.sciencedirect.com
YJ Choi, M Park, DY Kim, CH Hsu… - The Journal of …, 2015 - ACS Publications
To understand the relationships between chemical structures, molecular packing structures, and photophysical properties of organic materials, a butterfly shaped diphenylpyrimidine …
Number of citations: 12 pubs.acs.org
MB Bushuev, VP Krivopalov, NV Semikolenova… - Russian Journal of …, 2006 - Springer
The Cu(II) and Cu(I) complexes with 2-(3,5-diphenyl-1H-pyrazole-1-yl)-4,6-diphenylpyrimidine (L) of the composition CuLX 2 (X = Cl, Br) and CuL(MeCN)Br are synthesized. According …
Number of citations: 19 link.springer.com
EV Ivanova, MV Puzyk, KP Balashev - Optics and Spectroscopy, 2009 - Springer
The [M(N_ ∧ N)(Hdphpm)]ClO 4 and [(M(N_ ∧ N)) 2 (μ-dphpm)](ClO 4 ) 2 complexes (M = Pd(II), Pt(II); (N_ ∧ N) is ethylenediamine (En) and orthophenanthroline (Phen); Hdphpm − …
Number of citations: 5 link.springer.com
A Vuorinen, IVL Wilkinson, M Chatzopoulou… - European Journal of …, 2021 - Elsevier
Duchenne muscular dystrophy is a fatal disease with no cure, caused by lack of the cytoskeletal protein dystrophin. Upregulation of utrophin, a dystrophin paralogue, offers a potential …
Number of citations: 11 www.sciencedirect.com
SC Joseph, RS Nair - A Special issue 20 DECEMBER-2021, 2021 - scholar.archive.org
Nitrogen-containing heterocyclic compounds dihydropyrimidinone and its sulphur analog, diphenylpyrimidine-2-thione, have been reported to possess many pharmacological …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.